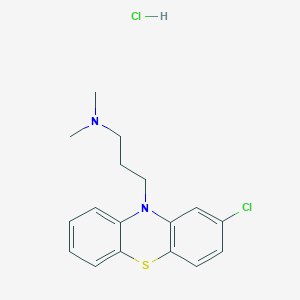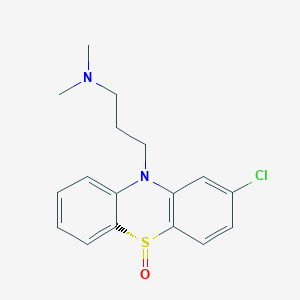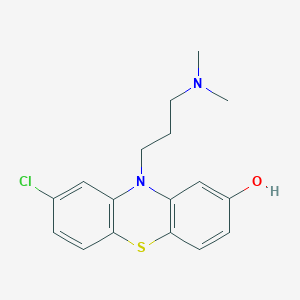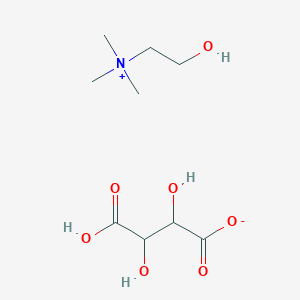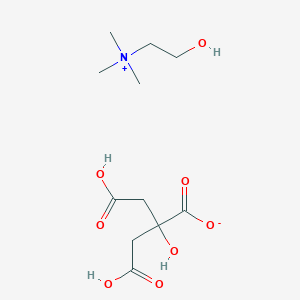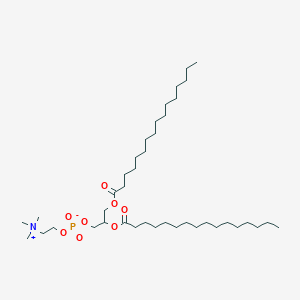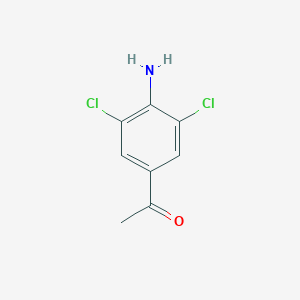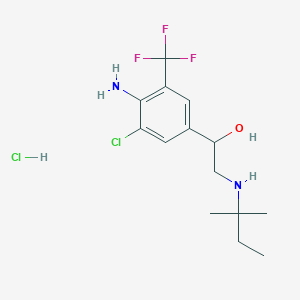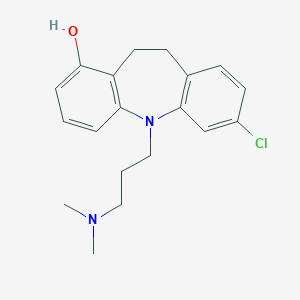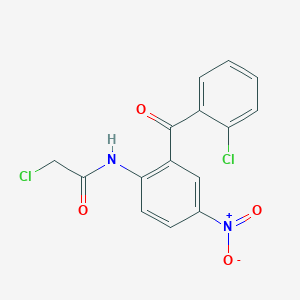![molecular formula C14H10BrClNNaO2 B195791 Sodium [2-(2-bromo-6-chloroanilino)phényl]acétate CAS No. 127792-45-4](/img/structure/B195791.png)
Sodium [2-(2-bromo-6-chloroanilino)phényl]acétate
Vue d'ensemble
Description
Diclofenac impurity.
Applications De Recherche Scientifique
Toxicologie pharmaceutique
Le sodium [2-(2-bromo-6-chloroanilino)phényl]acétate fait partie de la famille des médicaments anti-inflammatoires non stéroïdiens (AINS) . Il est utilisé comme un standard d'impuretés dans la production d'analgésiques .
Contrôle de la qualité dans la production de médicaments
Ce composé est utilisé dans le contrôle de la qualité du diclofénac et de ses formulations .
Développement de nouveaux AINS
Des recherches sont menées pour développer de nouveaux produits à base de diclofénac en utilisant la technologie pharmaceutique . L'objectif est d'améliorer le profil de sécurité du diclofénac, de fournir une posologie pratique et d'améliorer le confort du patient .
Synthèse d'échafaudages hétérocycliques bioactifs
L'impureté du sel de sodium monobromé du diclofénac est utilisée dans la synthèse de divers échafaudages hétérocycliques bioactifs . Ces échafaudages sont des composants importants dans la découverte de médicaments en raison de leurs activités biologiques telles que les activités antiprolifératives et antimicrobiennes .
Chimiosenseurs
Les plateformes de coumarine polyfonctionnelles, qui peuvent être dérivées de ce composé, sont utilisées pour détecter la détection multi-analytes, telles que différents éléments bioactifs et divers polluants environnementaux .
Libération prolongée des médicaments
Des recherches sont menées pour formuler des microsphères de diclofénac sodique pour une libération prolongée des médicaments . Ce composé joue un rôle crucial dans la formulation de ces microsphères<a aria-label="5: Research is being conducted to formulate diclofenac sodium microspheres for sustained drug delivery5" data-citationid="8784f4c0-b1e2-1f06-9a4c-6f6a98564db9-34" h="ID=SERP,5015.1" href="https://ijpar.
Mécanisme D'action
Target of Action
The primary targets of Diclofenac Monobromo Sodium Salt Impurity are the cyclooxygenase (COX)-1 and COX-2 enzymes . These enzymes play a crucial role in the synthesis of prostanoids, which are involved in inflammation and pain signaling .
Mode of Action
Diclofenac Monobromo Sodium Salt Impurity inhibits both COX-1 and COX-2 enzymes . This inhibition prevents the synthesis of prostanoids, including prostaglandin (PG)-E2, PGD2, PGF2, prostacyclin (PGI2), and thromboxane (TX)A2 . The inhibition of these prostanoids reduces inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Diclofenac Monobromo Sodium Salt Impurity is the prostanoid synthesis pathway . By inhibiting the COX enzymes, this compound reduces the production of prostanoids, which are key mediators of inflammation and pain .
Pharmacokinetics
It is known that the pharmacokinetic properties of diclofenac have been modified using pharmaceutical technology to improve absorption, provide rapid onset of analgesia, and reduce systemic exposure .
Result of Action
The inhibition of prostanoid synthesis by Diclofenac Monobromo Sodium Salt Impurity leads to a reduction in inflammation and pain . This is the primary molecular and cellular effect of this compound’s action.
Action Environment
The action of Diclofenac Monobromo Sodium Salt Impurity can be influenced by environmental factors. For instance, the photocatalytic degradation of diclofenac has been studied, and it was found that the degradation rate was affected by the initial reactant concentration . .
Propriétés
IUPAC Name |
sodium;2-[2-(2-bromo-6-chloroanilino)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO2.Na/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;/h1-7,17H,8H2,(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEGIAAJWFDGJP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)[O-])NC2=C(C=CC=C2Br)Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClNNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635563 | |
| Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127792-45-4 | |
| Record name | Sodium [2-(2-bromo-6-chloroanilino)phenyl]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


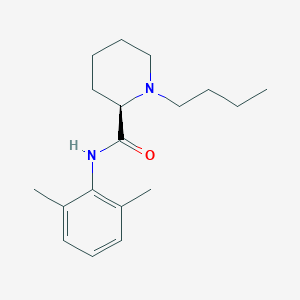
![N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine](/img/structure/B195713.png)
